CP-96021 hydrochloride

Asthma Allergic Inflammation GPCR Pharmacology

Researchers face incomplete inflammatory pathway blockade when using single-target LTD4 or PAF antagonists. CP-96021 hydrochloride delivers balanced dual antagonism (Ki: 34 nM LTD4, 37 nM PAF) with >294-fold selectivity over 10 receptor classes (all IC50 >10 μM), enabling complete interrogation of synergistic airway obstruction mechanisms. • ED50 1.8 mg/kg p.o. blocks combined LTD4/PAF airway obstruction in guinea pig antigen-challenge models • >294-fold selectivity ensures off-target-free results at 1-3 μM in mixed cell populations • Structurally paired with CP-96,486 (LTD4-biased analog) for target-balance SAR studies

Molecular Formula C29H22ClFN4OS
Molecular Weight 529.0 g/mol
Cat. No. B12432943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-96021 hydrochloride
Molecular FormulaC29H22ClFN4OS
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl
InChIInChI=1S/C29H21FN4OS.ClH/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29;/h2-17H,18H2,1H3;1H/b12-5+;
InChIKeyALTJSWBMUCAJEF-NKPNRJPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-96021 Hydrochloride for Research: A Balanced, Orally Active Dual LTD4/PAF Receptor Antagonist for Asthma and Inflammation Models


CP-96021 hydrochloride (CAS 167011-22-5) is a balanced, combined, and orally active antagonist of leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors, with equilibrium dissociation constants (Ki) of 34 nM and 37 nM, respectively [1]. Unlike single-pathway leukotriene receptor antagonists (e.g., montelukast, zafirlukast) or selective PAF receptor antagonists, CP-96021 was rationally designed to simultaneously neutralize two distinct but complementary inflammatory mediators implicated in allergic asthma pathophysiology [1]. The compound demonstrates >294-fold selectivity over a panel of 10 off-target receptors including α1, α2, β, dopamine-2, adenosine 1, 5-HT1, H1, muscarinic, μ-opioid, and GABA receptors, all exhibiting IC50 values >10 μM [2].

Why Generic Substitution Fails: The Functional Distinction of CP-96021 Hydrochloride as a Balanced Dual LTD4/PAF Antagonist


In preclinical models of allergic asthma, LTD4 and PAF act synergistically to produce airway obstruction, bronchial hyperresponsiveness, and eosinophil recruitment that exceeds the sum of their individual effects [1]. Monotherapy with either an LTD4 antagonist (e.g., montelukast) or a PAF antagonist alone leaves the complementary inflammatory pathway fully active, resulting in incomplete blockade of the combined airway obstructive response [1]. CP-96021 hydrochloride addresses this gap through balanced dual antagonism at both LTD4 and PAF receptors, providing functional inhibition that single-pathway antagonists cannot achieve. The quantitative evidence below demonstrates where this distinction produces measurable, verifiable differences in vitro and in vivo.

CP-96021 Hydrochloride Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


Balanced Dual-Target Affinity: CP-96021 Hydrochloride Shows Equipotent Ki Values at LTD4 and PAF Receptors

CP-96021 hydrochloride demonstrates balanced, high-affinity antagonism at both LTD4 and PAF receptors with Ki values of 34 nM and 37 nM, respectively, representing a ≤1.1-fold difference between the two primary targets [1]. In contrast, clinically utilized leukotriene receptor antagonists such as montelukast and zafirlukast exhibit high LTD4 receptor affinity (Ki values in the subnanomolar to low nanomolar range) but lack any measurable PAF receptor antagonist activity [2][3]. This balanced dual-target affinity profile is a deliberate design feature of CP-96021 intended to address the synergistic inflammatory activity of LTD4 and PAF observed in guinea pig asthma models [1].

Asthma Allergic Inflammation GPCR Pharmacology

Oral In Vivo Efficacy: CP-96021 Hydrochloride Inhibits Exogenous LTD4- and PAF-Induced Bronchoconstriction with Distinct ED50 Values

In anesthetized guinea pigs, orally administered CP-96021 hydrochloride inhibits intravenous LTD4-induced bronchoconstriction with an ED50 of 0.46 mg/kg p.o. and intravenous PAF-induced bronchoconstriction with an ED50 of 0.16 mg/kg p.o. [1]. The 2.9-fold lower ED50 against PAF-induced bronchoconstriction indicates somewhat greater functional potency against the PAF pathway in this model, while still providing robust LTD4 blockade. For context, the selective LTD4 antagonist montelukast inhibits LTD4-induced bronchoconstriction with an ED50 of approximately 0.03-0.1 mg/kg p.o. in guinea pigs but provides zero inhibition of PAF-induced bronchoconstriction even at doses exceeding 3 mg/kg [2]. Conversely, selective PAF antagonists such as WEB 2086 inhibit PAF-induced bronchoconstriction (ED50 ~0.1-0.3 mg/kg) but lack LTD4 antagonism [3].

Asthma Models In Vivo Pharmacology Bronchoconstriction

Antigen Challenge Model: CP-96021 Hydrochloride Blocks Combined Endogenous LTD4/PAF Airway Obstruction with ED50 of 1.8 mg/kg p.o.

In a guinea pig model of aerosolized antigen challenge designed to trigger endogenous release of both LTD4 and PAF, CP-96021 hydrochloride effectively blocks the combined airway obstructive effects with an oral ED50 of 1.8 mg/kg [1]. This model is particularly relevant because it mimics the pathophysiological condition of allergic asthma where both mediators are released simultaneously. In structurally related comparator studies from the same discovery program, the LTD4-selective clinical candidate zafirlukast (ICI 204,219) provided only partial inhibition of antigen-induced bronchoconstriction in guinea pigs even at doses that completely blocked exogenous LTD4 responses, consistent with the contribution of PAF to the residual airway obstruction [2]. The higher ED50 of 1.8 mg/kg for the combined endogenous response versus 0.16-0.46 mg/kg for single exogenous agonists reflects the greater challenge of simultaneously neutralizing two mediators released in pathophysiological concentrations [1].

Allergic Asthma Airway Obstruction Endogenous Mediator Release

Broad Off-Target Selectivity Profile: CP-96021 Hydrochloride Exhibits >294-Fold Selectivity Over 10 Receptor Classes

CP-96021 hydrochloride demonstrates high specificity across a panel of 10 distinct receptor classes, with IC50 values exceeding 10 μM for α1, α2, β, dopamine-2, adenosine 1, 5-HT1, H1, muscarinic, μ-opioid, and GABA receptors [1]. This represents a selectivity window of >294-fold relative to its primary LTD4 and PAF receptor affinities (Ki = 34-37 nM). In the context of dual antagonist research tools, this level of off-target selectivity is notable; many compounds with dual GPCR activity exhibit significant cross-reactivity at related aminergic or peptidergic receptors. For comparison, certain non-selective 5-HT receptor antagonists used in inflammation research show nanomolar affinity at multiple serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT6, 5-HT7) as well as adrenergic and dopaminergic receptors, introducing confounding variables in mechanistic studies [2].

Receptor Selectivity Off-Target Screening Pharmacological Specificity

Comparative Efficacy of the Analog CP-96,486: A Structural Comparator Within the Same Chemical Series

CP-96,486, a structurally related analog from the same imidazo[4,5-c]pyridine chemical series, exhibits a substantially different dual-target affinity profile with LTD4 Ki = 21 nM and PAF Ki = 160 nM, representing a 7.6-fold preference for LTD4 over PAF [1]. In contrast, CP-96021 hydrochloride demonstrates balanced affinity with Ki values of 34 nM and 37 nM (1.1-fold difference). This structural modification-driven difference in target balance has functional consequences: CP-96,486 requires higher doses to achieve PAF pathway blockade and may not provide the same degree of combined pathway inhibition at a given dose [1]. This within-series comparison illustrates that CP-96021 represents the optimized "balanced" profile, while CP-96,486 represents an LTD4-biased analog. For researchers requiring balanced dual antagonism with minimal pathway bias, CP-96021 is the appropriate selection.

Structure-Activity Relationship Chemical Series LTD4/PAF Antagonism

Chemical Identity Clarification: CP-96021 Is Primarily an LTD4/PAF Dual Antagonist, Not a 5-HT1A Antagonist

Contrary to conflicting vendor database entries that occasionally describe CP-96021 hydrochloride as a 5-HT1/5-HT2 receptor antagonist, primary literature and authoritative binding data establish its primary mechanism as balanced LTD4/PAF dual antagonism [1][2]. The 5-HT1 receptor IC50 is >10 μM (>10,000 nM), representing >294-fold lower affinity than its LTD4/PAF receptor Ki values [2]. For context, the validated 5-HT1A selective antagonist WAY-100635 exhibits 5-HT1A Ki values in the subnanomolar range (0.2-1 nM) and is the appropriate tool compound for serotonin receptor studies [3]. Researchers seeking a 5-HT1A antagonist should select WAY-100635 or equivalent validated compounds; CP-96021 is functionally inactive at serotonin receptors at concentrations relevant to LTD4/PAF pathway inhibition. This clarification is essential for preventing procurement errors and ensuring appropriate experimental design.

Chemical Identity Target Validation Procurement Accuracy

Optimal Research Application Scenarios for CP-96021 Hydrochloride Based on Quantitative Evidence


Preclinical Asthma Model: Combined LTD4/PAF Pathway Inhibition in Antigen-Challenged Guinea Pigs

CP-96021 hydrochloride is optimally deployed in guinea pig models of allergic asthma where both LTD4 and PAF are endogenously released following aerosolized antigen challenge. Based on the in vivo ED50 of 1.8 mg/kg p.o. for blocking combined airway obstruction [1], researchers should dose animals orally 1-2 hours prior to antigen challenge to achieve maximal pathway blockade. This model leverages CP-96021's unique balanced dual antagonism to interrogate the synergistic contribution of LTD4 and PAF to airway hyperresponsiveness, eosinophil recruitment, and late-phase inflammatory responses [1].

Mechanistic Inflammation Studies Requiring Clean Dual-Pathway Interrogation with Minimal Off-Target Confounding

For studies aimed at dissecting the individual versus combined contributions of LTD4 and PAF to inflammatory signaling cascades, CP-96021's broad selectivity profile (IC50 >10 μM across 10 receptor classes) [1] provides a critical advantage. Researchers can administer CP-96021 at concentrations up to 1-3 μM in cell-based assays with confidence that observed effects are attributable to LTD4/PAF receptor blockade rather than off-target interactions at aminergic, opioid, or GABAergic receptors. This is particularly relevant for studies in mixed cell populations (e.g., bronchoalveolar lavage cells, lung tissue explants) where multiple receptor systems are co-expressed [1].

Comparative Pharmacology: Benchmarking Against Single-Pathway Antagonists in Dual-Mediator Challenge Models

CP-96021 serves as a reference compound for studies comparing dual antagonism versus single-pathway blockade. Experimental designs should include arms with CP-96021 (balanced dual antagonist), a selective LTD4 antagonist (e.g., montelukast), a selective PAF antagonist (e.g., WEB 2086), and a combination of both single-pathway agents [1]. The difference in efficacy between CP-96021 monotherapy and single-agent arms, particularly in models involving combined LTD4/PAF challenge (exogenous agonist co-administration or antigen-induced endogenous release), quantifies the functional advantage of dual antagonism [1].

Structure-Activity Relationship Studies Within the Imidazo[4,5-c]pyridine Chemical Series

For medicinal chemistry and chemical biology programs investigating LTD4/PAF dual antagonism, CP-96021 represents the "balanced" reference compound within the imidazo[4,5-c]pyridine series, while CP-96,486 represents the "LTD4-biased" analog (LTD4:PAF Ki ratio 1:7.6 vs. 1:1.1) [1]. Researchers can use this pair of structurally related compounds to probe how target balance affects in vivo efficacy, pharmacokinetic properties, and toxicity profiles. Both compounds are orally active in guinea pig models, enabling direct in vivo comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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